![molecular formula C16H17FN2OS B215770 N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B215770.png)
N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea, also known as FETU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. FETU belongs to the class of thiourea compounds and is known for its ability to act as an inhibitor of certain enzymes.
Mecanismo De Acción
N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea acts as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which is important for cognitive function. By inhibiting these enzymes, N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea can improve memory and learning in animal models. It has also been shown to possess anti-inflammatory and anti-tumor properties. N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea has been shown to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. Additionally, N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea has been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea in lab experiments is that it is relatively easy to synthesize. Additionally, N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea has been shown to possess a wide range of biological activities, making it a versatile compound for scientific research. However, one limitation of using N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea. One area of interest is its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea for therapeutic use. Finally, more research is needed to understand the mechanism of action of N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea and how it interacts with different enzymes in the body.
Conclusion:
In conclusion, N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea is a versatile chemical compound that has gained significant attention in the field of scientific research due to its potential applications. Its ability to act as an inhibitor of certain enzymes makes it a promising drug candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and its potential advantages and limitations.
Métodos De Síntesis
The synthesis of N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea involves the reaction of 2-methoxybenzoyl isothiocyanate with 4-fluoroaniline in the presence of a base. The resulting product is then treated with ethyl bromide to obtain N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea. The overall yield of the synthesis process is reported to be around 50%.
Aplicaciones Científicas De Investigación
N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea has been studied extensively in the field of medicinal chemistry due to its potential as a drug candidate. It has been shown to possess anti-tumor, anti-inflammatory, and anti-microbial properties. N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea |
|---|---|
Fórmula molecular |
C16H17FN2OS |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
1-[2-(4-fluorophenyl)ethyl]-3-(2-methoxyphenyl)thiourea |
InChI |
InChI=1S/C16H17FN2OS/c1-20-15-5-3-2-4-14(15)19-16(21)18-11-10-12-6-8-13(17)9-7-12/h2-9H,10-11H2,1H3,(H2,18,19,21) |
Clave InChI |
BXFZIRQUROOABP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=S)NCCC2=CC=C(C=C2)F |
SMILES canónico |
COC1=CC=CC=C1NC(=S)NCCC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-bromo-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B215687.png)
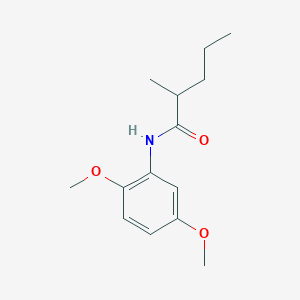
![N-[3-(acetylamino)phenyl]-2,2-dimethylbutanamide](/img/structure/B215694.png)
![2-[(2-Methylbutanoyl)amino]benzamide](/img/structure/B215695.png)
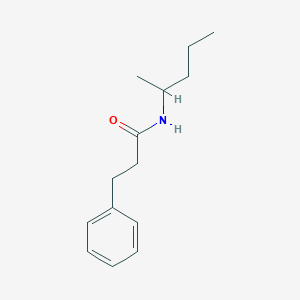
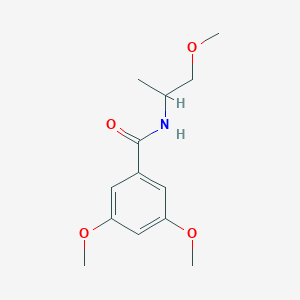
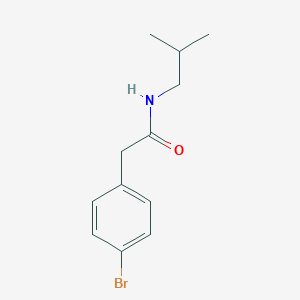
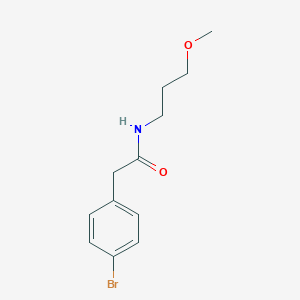
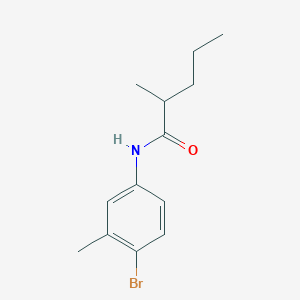
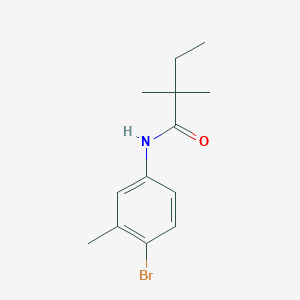
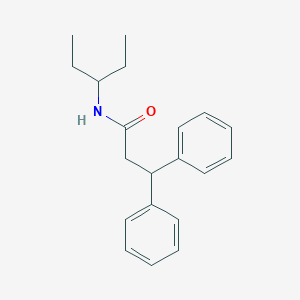
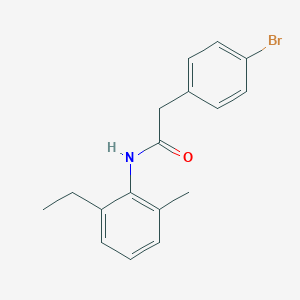
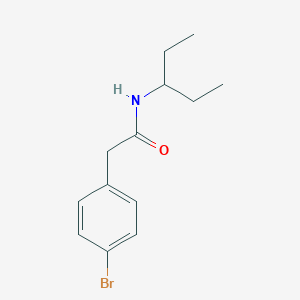
![2-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B215708.png)